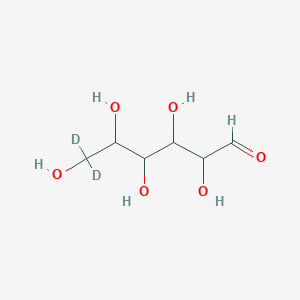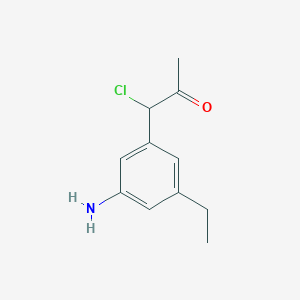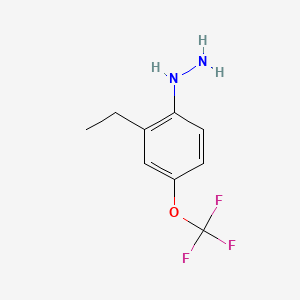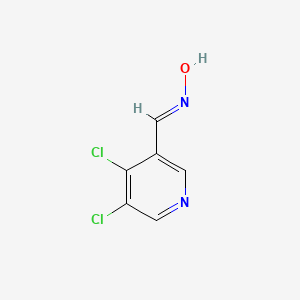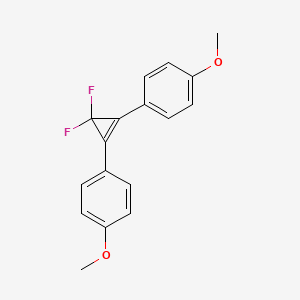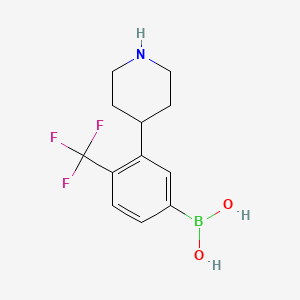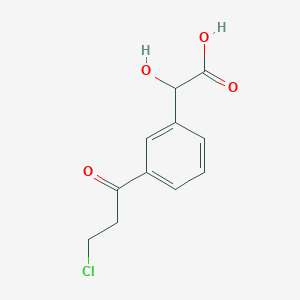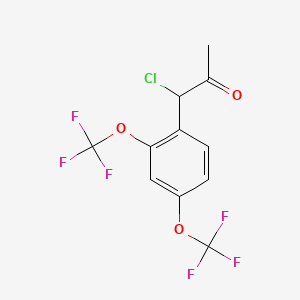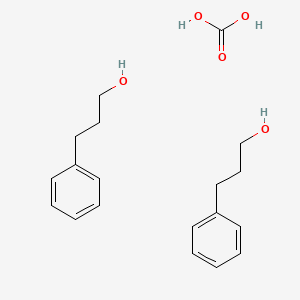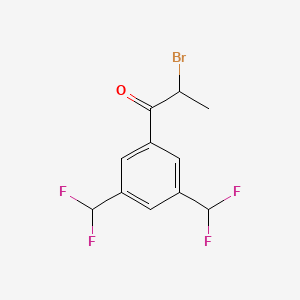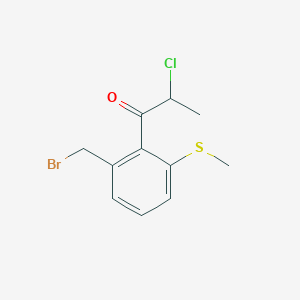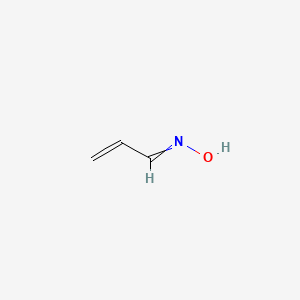
(E)-acrylaldehydeoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-acrylaldehydeoxime is an organic compound characterized by the presence of an oxime functional group attached to an acrylaldehyde backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-acrylaldehydeoxime can be synthesized through the reaction of acrylaldehyde with hydroxylamine. The reaction typically occurs under mild acidic or neutral conditions to facilitate the formation of the oxime group. The general reaction scheme is as follows:
CH2=CHCHO+NH2OH→CH2=CHCH=N-OH
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and stabilization to ensure the compound’s quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-acrylaldehydeoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-acrylaldehydeoxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-acrylaldehydeoxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress-related processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aldoximes: Compounds with the general structure R-CH=N-OH.
Ketoximes: Compounds with the general structure R2C=N-OH.
Nitrile Oxides: Compounds with the structure R-C≡N-O.
Uniqueness
(E)-acrylaldehydeoxime is unique due to its conjugated double bond system, which imparts distinct reactivity compared to other oximes
Eigenschaften
Molekularformel |
C3H5NO |
|---|---|
Molekulargewicht |
71.08 g/mol |
IUPAC-Name |
N-prop-2-enylidenehydroxylamine |
InChI |
InChI=1S/C3H5NO/c1-2-3-4-5/h2-3,5H,1H2 |
InChI-Schlüssel |
KMNIXISXZFPRDC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3S,4R,5R)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14072483.png)
